molecular formula C9H12N2O2S B1590161 3-(Pyrrolidin-1-ylsulfonyl)pyridine CAS No. 26103-51-5

3-(Pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B1590161
CAS No.: 26103-51-5
M. Wt: 212.27 g/mol
InChI Key: MXJUPPYEPZUGLP-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C9H12N2O2S. It is characterized by a pyridine ring substituted with a pyrrolidinylsulfonyl group at the third position.

Preparation Methods

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of pyrrolidine with pyridine-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

3-(Pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

3-(Pyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Pyrrolidin-1-ylsulfonyl)pyridine can be compared with other pyridine derivatives and sulfonyl-containing compounds. Similar compounds include:

    Pyridine-3-sulfonamide: Differing by the presence of an amide group instead of a pyrrolidinyl group.

    3-(Methylsulfonyl)pyridine: Featuring a methylsulfonyl group instead of a pyrrolidinylsulfonyl group.

    Pyrrolidine-3-sulfonic acid: Containing a sulfonic acid group rather than a sulfonyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13,11-6-1-2-7-11)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUPPYEPZUGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516911
Record name 3-(Pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-51-5
Record name 3-(Pyrrolidine-1-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Pyrrolidin-1-yl)sulphonyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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